1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene
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Overview
Description
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene can be achieved through various methods, including:
Halogenation: Starting from a suitable aromatic precursor, bromination and fluorination reactions can be carried out under controlled conditions to introduce the desired halogen atoms.
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.
Solvents: Organic solvents like toluene or aqueous solutions are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Research into its use as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene involves its reactivity with various reagents. The presence of bromine and fluorine atoms makes it highly reactive in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar in structure but lacks the difluoro(4-fluorophenyl)methyl group.
1,3-Difluorobenzene: Contains fluorine atoms but lacks bromine atoms.
1,3-Dibromo-5-fluoro-2-methoxybenzene: Contains a methoxy group in addition to bromine and fluorine atoms.
Uniqueness
1,3-Dibromo-5-(difluoro(4-fluorophenyl)methyl)benzene is unique due to the presence of both bromine and difluoro(4-fluorophenyl)methyl groups, which confer distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C13H7Br2F3 |
---|---|
Molecular Weight |
380.00 g/mol |
IUPAC Name |
1,3-dibromo-5-[difluoro-(4-fluorophenyl)methyl]benzene |
InChI |
InChI=1S/C13H7Br2F3/c14-10-5-9(6-11(15)7-10)13(17,18)8-1-3-12(16)4-2-8/h1-7H |
InChI Key |
FHHUOQULGGHYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=CC(=C2)Br)Br)(F)F)F |
Origin of Product |
United States |
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